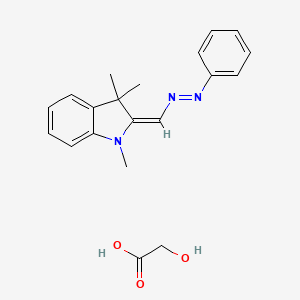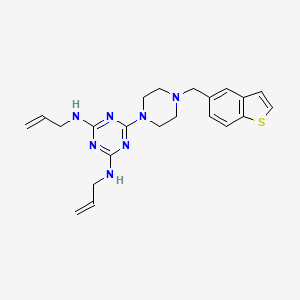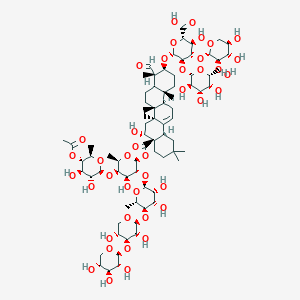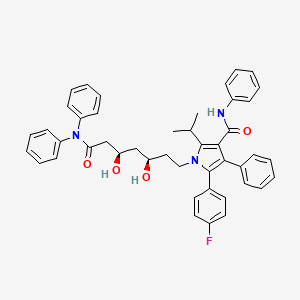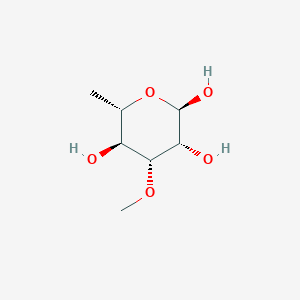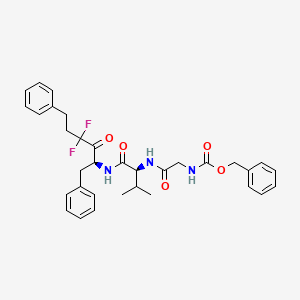
L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- is a complex organic compound with a specific stereochemistry denoted by the (S)- configuration
Méthodes De Préparation
The synthesis of L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The synthetic route typically starts with the preparation of the protected amino acids and peptides, followed by the introduction of the difluoro-oxo-phenylpentyl group. Reaction conditions often involve the use of coupling reagents such as EDCI or DCC, and protecting groups like Boc or Fmoc to ensure selective reactions at specific sites. Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as chromatography for purification.
Analyse Des Réactions Chimiques
L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amino acids and other fragments.
Applications De Recherche Scientifique
L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and enzymes, which can provide insights into biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The difluoro-oxo-phenylpentyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)- can be compared with other similar compounds, such as:
L-Valinamide derivatives: These compounds share the valinamide core but differ in their substituents, leading to variations in their chemical and biological properties.
Difluoro-oxo-phenylpentyl compounds: These compounds have the difluoro-oxo-phenylpentyl group but may differ in their amino acid or peptide components.
Peptide-based compounds: These compounds consist of amino acids or peptides with various functional groups, providing a wide range of chemical and biological activities.
Propriétés
Numéro CAS |
134450-41-2 |
|---|---|
Formule moléculaire |
C33H37F2N3O5 |
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
benzyl N-[2-[[(2S)-1-[[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C33H37F2N3O5/c1-23(2)29(38-28(39)21-36-32(42)43-22-26-16-10-5-11-17-26)31(41)37-27(20-25-14-8-4-9-15-25)30(40)33(34,35)19-18-24-12-6-3-7-13-24/h3-17,23,27,29H,18-22H2,1-2H3,(H,36,42)(H,37,41)(H,38,39)/t27-,29-/m0/s1 |
Clé InChI |
FXESQGVMUAWWTA-YTMVLYRLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


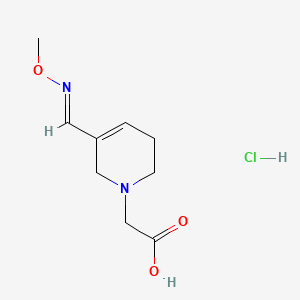
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)



